molecular formula C27H25FN4O4 B11640508 (5E)-1-(2-fluorophenyl)-5-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(2-fluorophenyl)-5-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11640508
M. Wt: 488.5 g/mol
InChI Key: NNJAMJNDPYWQEI-XSFVSMFZSA-N
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Description

(5E)-1-(2-FLUOROPHENYL)-5-({1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a fluorophenyl group, a piperidine derivative, and an indole moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(2-FLUOROPHENYL)-5-({1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperidine moiety through a series of nucleophilic substitution reactions. The final step involves the formation of the diazinane ring under controlled conditions, often using a combination of catalysts and solvents to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(2-FLUOROPHENYL)-5-({1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under mild conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ketone to an alcohol.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-1-(2-FLUOROPHENYL)-5-({1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (5E)-1-(2-FLUOROPHENYL)-5-({1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-1-(2-FLUOROPHENYL)-5-({1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C27H25FN4O4

Molecular Weight

488.5 g/mol

IUPAC Name

(5E)-1-(2-fluorophenyl)-5-[[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C27H25FN4O4/c1-17-10-12-30(13-11-17)24(33)16-31-15-18(19-6-2-4-8-22(19)31)14-20-25(34)29-27(36)32(26(20)35)23-9-5-3-7-21(23)28/h2-9,14-15,17H,10-13,16H2,1H3,(H,29,34,36)/b20-14+

InChI Key

NNJAMJNDPYWQEI-XSFVSMFZSA-N

Isomeric SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=O)N(C4=O)C5=CC=CC=C5F

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N(C4=O)C5=CC=CC=C5F

Origin of Product

United States

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